Cas no 486414-65-7 (2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine)

2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine structure
486414-65-7 structure
Product Name:2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine
CAS No:486414-65-7
MF:C8H19N3
MW:157.256561517715
CID:932031
PubChem ID:57350193
Update Time:2025-04-19

2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanamine,3,5-dimethyl-,(3R,5S)-rel-(9CI)
    • 1-(4-METHYLPIPERAZIN-1-YL)PROPAN-2-AMINE
    • 2-(cis-3,5-Dimethyl-piperazin-1-yl)-ethylamine
    • 2-[(3R,5S)-3,5-DIMETHYLPIPERAZIN-1-YL]ETHANAMINE
    • 2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine
    • 2-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]ethan-1-amine
    • SCHEMBL6780999
    • 486414-65-7
    • EN300-1663047
    • Inchi: 1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3/t7-,8+
    • InChI Key: WBAUWDOMNXFSRY-OCAPTIKFSA-N
    • SMILES: N1(CCN)C[C@@H](C)N[C@@H](C)C1

Computed Properties

  • Exact Mass: 157.15800
  • Monoisotopic Mass: 157.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 41.3Ų

Experimental Properties

  • PSA: 41.29000
  • LogP: 0.59430

2-(3R,5S)-3,5-dimethylpiperazin-1-ylethan-1-amine Pricemore >>

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